What are the properties of Cy5 acid (mono SO3)
What are the properties of Cy5 acid (mono SO3)
An In-depth Technical Guide to Sulfo-Cy5 Carboxylic Acid
This guide provides a comprehensive overview of the properties, applications, and experimental protocols for Sulfo-Cy5 carboxylic acid, a fluorescent dye widely used in biological research. The inclusion of one or more sulfonate (SO₃) groups significantly enhances the water solubility of the cyanine dye, making it ideal for labeling proteins, peptides, and other biomolecules in aqueous environments.
Core Properties and Characteristics
Sulfo-Cy5 is a bright, far-red fluorescent dye known for its high extinction coefficient and good quantum yield. Its fluorescence is largely insensitive to pH in the physiological range (pH 4 to 10). A key advantage of using far-red dyes like Sulfo-Cy5 is the minimal autofluorescence from biological specimens in this spectral region, leading to an excellent signal-to-noise ratio.[1][2] The carboxylic acid functional group allows for covalent conjugation to primary amines after activation.[2]
Chemical and Physical Properties
The addition of sulfonate groups is the primary distinction between standard "Cy5 acid" and "Sulfo-Cy5 acid." This modification significantly improves water solubility, which is a critical factor for many bioconjugation reactions.[3][4]
| Property | Sulfo-Cy5 Carboxylic Acid (Di-sulfonated) | Cy5 Carboxylic Acid (Non-sulfonated) | Citation(s) |
| Molecular Formula | C₃₂H₃₇N₂NaO₈S₂ | C₃₂H₃₉ClN₂O₂ | [5] |
| Molecular Weight | 664.8 g/mol | 519.12 g/mol | [5] |
| CAS Number | 1121756-16-8 | 1032678-07-1 | [5] |
| Appearance | Dark blue powder | Dark blue powder | |
| Solubility | Highly soluble in Water, DMSO, DMF | Limited water solubility; Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, in the dark, desiccated | -20°C, in the dark, desiccated |
Spectral Properties
The spectral characteristics of Sulfo-Cy5 make it compatible with common excitation sources, such as the 633 nm HeNe laser or the 647 nm Krypton/Argon laser lines.[2]
| Property | Value | Citation(s) |
| Excitation Maximum (λex) | 646 nm | [5] |
| Emission Maximum (λem) | 662 nm | [5] |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [5] |
| Correction Factor (CF₂₆₀) | 0.04 | |
| Correction Factor (CF₂₈₀) | 0.04 |
Key Applications and Workflows
Sulfo-Cy5 carboxylic acid is a versatile tool for fluorescently labeling biomolecules. While the acid itself is non-reactive, it serves as the precursor for creating amine-reactive conjugates.[2][3] It is also frequently used in control experiments or for instrument calibration.[2][6]
Bioconjugation Workflow
The most common application involves a two-step process: first, the activation of the carboxylic acid group, and second, the reaction of the activated dye with a primary amine on the target molecule (e.g., the side chain of a lysine residue in a protein). This workflow ensures a stable amide bond between the dye and the biomolecule.[7]
Caption: General workflow for labeling biomolecules with Sulfo-Cy5 acid.
Fluorescence Resonance Energy Transfer (FRET)
Cy5 is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions.[8] When a donor fluorophore (like Cy3) is in close proximity (1-10 nm) to an acceptor (Cy5), energy from the excited donor can be non-radiatively transferred to the acceptor, causing the acceptor to fluoresce.[9] This phenomenon is highly dependent on the distance between the dyes, making it a powerful tool for measuring molecular proximity.
Caption: FRET between a Cy3 donor and a Cy5 acceptor.
Experimental Protocols
The following is a generalized two-step protocol for labeling a protein with Sulfo-Cy5 carboxylic acid. Optimization is often required for specific proteins and applications.
A. Materials and Reagents
-
Sulfo-Cy5 carboxylic acid
-
Protein to be labeled (in an amine-free buffer like PBS or MES)
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.7-6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Labeling Buffer: Sodium bicarbonate or borate buffer, 0.1 M, pH 8.0-9.0
-
Purification: Sephadex G-25 spin column or dialysis cassette
-
Anhydrous DMSO or DMF
B. Protocol: Activation of Sulfo-Cy5 Acid
This step creates a more stable amine-reactive Sulfo-NHS ester, which is less susceptible to hydrolysis than the EDC-activated intermediate.[7][10]
-
Prepare Reagents: Dissolve Sulfo-Cy5 carboxylic acid in anhydrous DMSO to a stock concentration of 10 mg/mL. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer (e.g., to 10 mg/mL).
-
Activation Reaction: In a microcentrifuge tube, combine Sulfo-Cy5 acid, EDC, and Sulfo-NHS. A common molar ratio is 1:10:25 (Dye:EDC:Sulfo-NHS), but this may require optimization.
-
Incubation: Mix the components well and incubate for 15-30 minutes at room temperature.[10] The product of this reaction is the activated Sulfo-Cy5 NHS ester, which should be used promptly.
C. Protocol: Protein Conjugation and Purification
-
Prepare Protein: The protein solution should be at a concentration of 2-10 mg/mL in Labeling Buffer.[11][12] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete in the reaction.[11] If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Conjugation Reaction: Add the freshly activated Sulfo-Cy5 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein is typically between 5:1 and 20:1 and should be determined empirically.[13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[11][12] Gentle mixing or rotation can improve labeling efficiency.
-
Purification: Separate the labeled protein from unreacted dye and reaction byproducts. For proteins >20 kDa, a gel filtration spin column (e.g., Sephadex G-25) is efficient.[12]
-
Prepare the spin column by centrifuging to remove the storage buffer.
-
Apply the reaction mixture to the top of the resin.
-
Centrifuge according to the manufacturer's instructions to elute the labeled protein. The smaller, unreacted dye molecules will be retained by the resin.
-
Alternatively, dialysis can be used for purification.
-
-
Storage: Store the purified, labeled protein under the same conditions as the unlabeled protein, but protected from light. Aliquoting and storing at -20°C or -80°C is recommended to avoid freeze-thaw cycles.[12]
D. Characterization (Optional)
The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~646 nm (for Cy5). The following formula can be used:
DOL = (A₆₄₆ × ε_protein) / [(A₂₈₀ - (A₆₄₆ × CF₂₈₀)) × ε_dye]
Where:
-
A is the absorbance at the specified wavelength.
-
ε is the molar extinction coefficient.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (approx. 0.04 for Sulfo-Cy5).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. FRET - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. docs.aatbio.com [docs.aatbio.com]
